molecular formula C18H34O2 B100197 Cyclohexanedodecanoic acid CAS No. 18017-77-1

Cyclohexanedodecanoic acid

Cat. No. B100197
CAS RN: 18017-77-1
M. Wt: 282.5 g/mol
InChI Key: NPXJYSKVHIVNMK-UHFFFAOYSA-N
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Description

Cyclohexanedodecanoic acid is a fatty acid that has been the subject of much scientific research in recent years. It is a saturated fatty acid with a unique structure that makes it an important molecule for a variety of applications. In

Mechanism Of Action

The mechanism of action of cyclohexanedodecanoic acid is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt the cell membrane of microorganisms.

Biochemical And Physiological Effects

Cyclohexanedodecanoic acid has been shown to have low toxicity and is considered safe for use in various applications. It has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using cyclohexanedodecanoic acid in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals. However, its unique structure may also make it more difficult to work with in certain applications.

Future Directions

Future research on cyclohexanedodecanoic acid could focus on its potential as a building block for biodegradable polymers. It could also be studied further for its antimicrobial properties and potential use as an alternative to traditional antibiotics. Additionally, its anti-inflammatory properties could be explored further for potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, cyclohexanedodecanoic acid is a unique fatty acid with a variety of potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research is needed to fully understand its potential and to develop new applications for this important molecule.

Scientific Research Applications

Cyclohexanedodecanoic acid has been studied extensively for its potential as a bio-based chemical. It has been shown to have antimicrobial properties, making it a potential alternative to traditional antibiotics. It has also been studied for its potential as a building block for the production of biodegradable polymers.

properties

CAS RN

18017-77-1

Product Name

Cyclohexanedodecanoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

12-cyclohexyldodecanoic acid

InChI

InChI=1S/C18H34O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h17H,1-16H2,(H,19,20)

InChI Key

NPXJYSKVHIVNMK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCCCCCCCCCC(=O)O

Canonical SMILES

C1CCC(CC1)CCCCCCCCCCCC(=O)O

Other CAS RN

18017-77-1

synonyms

CHDDA
omega-cyclohexyldodecanoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

CrO3 (VI) (3.204 g, 32.04 mM) was dissolved in sulfuric acid (2.76 ml), followed by stirring for a time, and then water (4.8 ml) was added to yield a solution. This solution was added drop by drop to a solution of 12-cyclohexyldodecanol (5.36 g, 20 mM) in acetone (300 ml) under ice cooling conditions, followed by stirring for 1 hour. To the mixture, iso-prapanol (about 2 ml) was added and then concentrated to dryness under reduced pressure. To the resulting residue, water (50 ml) and chloroform (50 ml) were added, followed by vigorous stirring, after which the chloroform layer was separated. The chloroform layer was dryed over anhydrous sodium sulfate, purified by silica gel colum (50 g) (methanol-chloroform (1:49)) to yield the title compound (5.3 g, yield 58.7%) as a colorless powder.
[Compound]
Name
CrO3
Quantity
3.204 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
12-cyclohexyldodecanol
Quantity
5.36 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
58.7%

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